2,5-Dichloranilin

Übersicht

Beschreibung

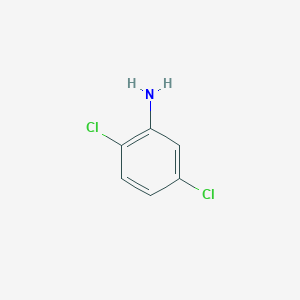

2,5-Dichloroaniline is an organic compound with the molecular formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the aniline ring. This compound is a colorless solid that is insoluble in water but soluble in organic solvents such as ether, alcohol, and ketones. It is primarily used as an intermediate in the synthesis of dyes and pigments, including Pigment Yellow 10, which is commonly used for yellow road markings .

Wissenschaftliche Forschungsanwendungen

2,5-Dichloroaniline has several applications in scientific research:

Wirkmechanismus

. The primary targets of 2,5-Dichloroaniline are not explicitly mentioned in the available literature. . .

Mode of Action

As an aniline derivative, it may undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity .

Biochemical Pathways

It’s known that anilines can interfere with the synthesis of heme, a vital component of hemoglobin, by inhibiting the enzyme ferrochelatase .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well-absorbed following oral, dermal, or inhalation exposure . It may undergo hepatic metabolism to form various metabolites, some of which could be responsible for its toxicity .

Result of Action

It’s known to be toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloroaniline. For instance, its solubility and stability can be affected by pH and temperature . It’s also important to note that 2,5-Dichloroaniline is very toxic to aquatic life , indicating that its release into the environment should be minimized.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dichloroaniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene. This process involves the reduction of the nitro group to an amino group under hydrogenation conditions .

Industrial Production Methods: An environmentally friendly alternative to traditional methods is the electrochemical synthesis of 2,5-Dichloroaniline. This method involves the cathodic reduction of 2,5-dichloronitrobenzene in a two-phase system, yielding high amounts of the free amine in one step. Optimal conditions include the use of a lead cathode in an aqueous-ethanolic solution of sulfuric acid, with the addition of zinc sulfate to increase yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dichloroaniline undergoes various chemical reactions, including:

Reduction: The compound can be reduced from 2,5-dichloronitrobenzene to 2,5-dichloroaniline.

Substitution: It reacts with 2-hydroxy-1-naphthaldehyde to form N-[2-hydroxy-1-naphthylidene]2,5-dichloroaniline.

Common Reagents and Conditions:

Oxidation: Potassium dichromate in aqueous hydrochloric acid.

Reduction: Hydrogenation using a lead cathode in an aqueous-ethanolic solution of sulfuric acid.

Substitution: 2-hydroxy-1-naphthaldehyde.

Major Products:

Oxidation: Poly(2,5-dichloroaniline-co-aniline).

Reduction: 2,5-Dichloroaniline.

Substitution: N-[2-hydroxy-1-naphthylidene]2,5-dichloroaniline.

Vergleich Mit ähnlichen Verbindungen

2,5-Dichloroaniline is one of six isomers of dichloroaniline, each differing in the positions of the chlorine atoms on the aniline ring. The similar compounds include:

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Uniqueness: 2,5-Dichloroaniline is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and applications. For example, its use in the synthesis of Pigment Yellow 10 highlights its distinct role in industrial applications .

Biologische Aktivität

2,5-Dichloroaniline (2,5-DCA) is an organic compound with the formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline and has garnered attention due to its biological activity, particularly its toxicity and potential applications in antimicrobial agents. This article aims to provide a comprehensive overview of the biological activities associated with 2,5-DCA, including toxicity profiles, antimicrobial properties, and relevant case studies.

2,5-DCA is synthesized primarily through the hydrogenation of 1,4-dichloro-2-nitrobenzene. The compound appears as a colorless solid that is insoluble in water. Its structure features two chlorine atoms on the benzene ring at the 2 and 5 positions, which significantly influences its chemical reactivity and biological interactions .

Toxicological Profile

The biological activity of 2,5-DCA is closely linked to its toxicity. Studies have shown that exposure can lead to various health risks:

- Acute Toxicity : The median lethal dose (LD50) values for 2,5-DCA in rats range from approximately 340 to 1,110 mg/kg body weight. Symptoms of acute toxicity include cyanosis, fatigue, dyspnoea, and muscle weakness .

- Chronic Effects : Long-term exposure may result in methaemoglobinemia (a condition where hemoglobin is modified to methemoglobin), leading to reduced oxygen transport in the blood .

- Organ Impact : Research indicates potential impacts on liver and kidney function following exposure to high doses .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of 2,5-DCA and its derivatives. Various studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal activities:

- Inhibition Studies : In 1957, Yoshina synthesized derivatives such as 2,5-dichloro-4-thiocyanatoaniline, which showed inhibitory effects against Trichophyton at concentrations as low as 3 µg/ml .

- Recent Developments : Ongoing research aims to modify the structure of 2,5-DCA to enhance its antimicrobial efficacy. Derivatives with different functional groups are being explored for their potential in developing effective treatments against resistant bacterial strains .

Case Studies

- Aquatic Toxicity : Environmental studies have demonstrated that 2,5-DCA can adversely affect aquatic organisms due to its persistence in water systems. The compound's bioaccumulation potential raises concerns about its impact on aquatic ecosystems .

- Health Risk Assessments : A detailed human health risk assessment conducted on pulp mill effluents highlighted the presence of 2,5-DCA and its implications for human health through consumption of contaminated fish. This study emphasized the need for monitoring and regulation due to its toxic effects .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYGCQXNNJPXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024967 | |

| Record name | 2,5-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dichloroaniline is a brown crystalline solid. (NTP, 1992), Colorless to brown solid; [ICSC] Brown flakes; [MSDSonline], COLOURLESS-TO-BROWN NEEDLE-LIKE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

484 °F at 760 mmHg (NTP, 1992), 251 °C | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

235 °F (NTP, 1992), 139 °C | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992), Sol in dilute hydrochloric acid, Slightly soluble in water; soluble in ethanol, ethyl ether, banzene, Solubility in water: none | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 [mmHg], Vapor pressure, Pa at 25 °C: | |

| Record name | 2,5-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light brown or amber-colored crystalline mass, NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

95-82-9 | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROANILINE, 2,5- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U61VY7POL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 to 124 °F (NTP, 1992), 50 °C | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 2,5-dichloroaniline is C6H5Cl2N, and its molecular weight is 162.02 g/mol. []

ANone: Several spectroscopic techniques have been employed to characterize 2,5-dichloroaniline, including:

- Nuclear Quadrupole Resonance (NQR): Provides information about the electronic environment of chlorine atoms within the molecule. [] []

- X-ray diffraction: Reveals the crystal structure and molecular geometry, including bond lengths and angles. []

- Infrared (IR) Spectroscopy: Identifies functional groups and their vibrational modes. [] [] [] [] []

- UV-Visible Spectroscopy: Provides information about electronic transitions within the molecule, particularly useful for studying tautomeric forms. []

- ¹H NMR Spectroscopy: Determines the structure and environment of hydrogen atoms in the molecule. [] [] [] []

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. [] []

ANone: 2,5-Dichloroaniline can be synthesized through various methods, including:

- Hydrogenation of 2,5-dichloronitrobenzene: This method commonly employs catalysts like Urushibara nickel catalysts [], self-prepared catalysts [], polymer-stabilized Ru-Pt/γ-Al2O3 bimetallic catalysts [], and Pt/C catalysts under solvent-free conditions. []

- Electrochemical Synthesis: This method provides an alternative approach for producing 2,5-dichloroaniline. [] []

- Diazotization of 2,5-dichloroaniline: This process involves converting 2,5-dichloroaniline to the corresponding diazonium compound and is a key step in synthesizing other valuable compounds like 2,5-dichlorophenol. [] []

ANone: Several factors influence the synthesis, including:

- Catalyst Choice: The type of catalyst significantly impacts activity and selectivity. For instance, bimetallic catalysts like Ru-Pt/γ-Al2O3 exhibit synergistic effects, enhancing both conversion and selectivity compared to monometallic counterparts. []

- Reaction Conditions: Parameters like temperature, pressure, solvent, and reaction time significantly impact yield and selectivity. For example, optimal conditions for hydrogenation using a self-prepared catalyst were determined to be 70-75°C and 0.7-0.8 MPa hydrogen pressure. []

- Additives: The presence of additives like metal cations can impact catalytic activity and selectivity. Studies show that adding Sn4+ to a Ru-Pt/γ-Al2O3 catalytic system significantly improves both the conversion of 2,5-dichloronitrobenzene and the selectivity towards 2,5-dichloroaniline. []

- Dechlorination Inhibitors: During the hydrogenation of 2,5-dichloronitrobenzene, undesired dechlorination can occur. Using appropriate dechlorination inhibitors can effectively increase the selectivity for 2,5-dichloroaniline. []

ANone: 2,5-Dichloroaniline serves as a key starting material in various applications, including:

- Synthesis of Dicamba: It acts as a crucial intermediate in the production of dicamba, a widely used herbicide. [] []

- Curing Agent for Polyurethanes: Condensation products of 2,5-dichloroaniline with formaldehyde serve as curing agents in polyurethane production. []

- Moth Repellent: 2,5-Dichloroaniline has been investigated as a potential moth repellent. []

- Synthesis of Other Chemicals: It acts as a precursor for synthesizing various other chemicals, including 2,5-dichloro-1,4-phenylenediamine [] and derivatives with potential antimicrobial properties. []

A: Studies have demonstrated the acute toxicity of 2,5-dichloroaniline to zebrafish, with a 96h LC50 of 5.23 mg/L. [] [] Furthermore, exposure of Carassius auratus (crucian carp) to 2,5-dichloroaniline revealed significant impacts on antioxidant enzyme activities, suggesting potential for disrupting oxidative stress responses in aquatic organisms. []

A: While specific details on degradation pathways are limited within the provided research, its presence as a lipophilic organic pollutant in the German Bight [] highlights the importance of understanding its behavior and persistence in the environment. Further research is needed to investigate its degradation pathways, bioaccumulation potential, and long-term ecological effects.

ANone: Several analytical methods are employed for the detection and quantification of 2,5-dichloroaniline:

- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of 2,5-dichloroaniline in various matrices. []

- Gas Chromatography (GC): Coupled with appropriate detectors, GC can determine the purity and quantify 2,5-dichloroaniline in reaction mixtures. []

- Spectrophotometry: This method can be used to quantify 2,5-dichloroaniline based on its UV-Visible absorbance properties. []

- Sorption-Chromatographic Determination: This technique can be used for the analysis of 2,5-dichloroaniline in air samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.